1-Ethyl-1H-indazole-6-carbaldehyde
Description
Significance of Indazole Heterocycles in Advanced Chemical Synthesis
Indazole derivatives are of significant interest to medicinal chemists due to their presence in a variety of therapeutic agents. The indazole nucleus is a key component in drugs with anti-inflammatory, anti-tumor, and analgesic properties. researchgate.net The versatility of the indazole ring allows for the introduction of various functional groups at multiple positions, enabling the fine-tuning of a compound's steric and electronic properties to optimize its interaction with biological targets.
Overview of Functionalized Indazole Derivatives in Academic Research
Academic research has extensively explored the synthesis and application of functionalized indazole derivatives. The introduction of an aldehyde group, as seen in 1-Ethyl-1H-indazole-6-carbaldehyde, provides a reactive handle for a multitude of chemical transformations. Aldehydes can readily participate in reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the facile elaboration of the indazole scaffold.
For instance, studies on related indazole-3-carboxaldehydes have demonstrated their utility as key intermediates in the synthesis of potent kinase inhibitors. google.com The aldehyde functionality allows for the construction of diverse side chains that can interact with specific amino acid residues in the active site of an enzyme.
Rationale for Comprehensive Investigation of this compound
A comprehensive investigation into this compound is warranted due to its potential as a versatile building block in drug discovery and materials science. The combination of the N-1 ethyl group and the C-6 carbaldehyde functionality offers a unique platform for the synthesis of novel indazole-based compounds with potentially interesting biological or material properties.
The N-ethyl group can influence the compound's lipophilicity and metabolic stability, while the C-6 carbaldehyde provides a site for further chemical modification. A thorough understanding of the synthesis and reactivity of this specific isomer would be highly valuable for chemists seeking to design and create new functional molecules based on the indazole framework.
Synthesis and Characterization
A plausible and commonly employed method for the synthesis of this compound is the N-alkylation of 1H-indazole-6-carbaldehyde. This reaction typically involves treating the parent indazole with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. beilstein-journals.org The choice of base and solvent can influence the regioselectivity of the alkylation, as indazoles can potentially be alkylated at either the N-1 or N-2 position. However, studies have shown that for many indazole systems, N-1 alkylation is the thermodynamically favored outcome. d-nb.info
Table 1: Chemical and Physical Properties of the Precursor, 1H-Indazole-6-carbaldehyde
| Property | Value | Reference |
| CAS Number | 669050-69-5 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C₈H₆N₂O | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 146.15 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Appearance | Powder | sigmaaldrich.comsigmaaldrich.comthermofisher.com |
| Melting Point | 181-185 °C | sigmaaldrich.comsigmaaldrich.com |
Detailed experimental characterization data for this compound, such as Nuclear Magnetic Resonance (NMR) spectra, Mass Spectrometry (MS) data, and Infrared (IR) spectra, are not extensively reported in the academic literature. Such data would be crucial for confirming the structure and purity of the synthesized compound.
Detailed Research Findings
As of the latest review of scientific literature, there is a notable absence of dedicated research articles focusing on the synthesis, characterization, and applications of this compound. While numerous studies detail the synthesis and properties of the indazole class of compounds as a whole, and even some N-1 alkylated indazoles, this specific isomer remains largely unexplored in a formal academic context.
The potential research applications of this compound can be inferred from the known reactivity of its functional groups. The aldehyde moiety is a versatile functional group that can be transformed into a wide range of other functionalities. For example, it could be oxidized to a carboxylic acid, reduced to an alcohol, or used in various carbon-carbon bond-forming reactions. These transformations would allow for the creation of a library of novel 1-ethyl-1H-indazole derivatives for screening in various biological assays.
Table 2: Potential Research Applications of this compound Derivatives
| Research Area | Potential Application |
| Medicinal Chemistry | Synthesis of novel kinase inhibitors, anti-inflammatory agents, or other biologically active molecules. |
| Materials Science | Development of novel organic materials with specific electronic or photophysical properties. |
| Agrochemicals | Exploration as a scaffold for new herbicides or pesticides. |
This interactive table outlines hypothetical research directions based on the chemical nature of the title compound.
This compound represents a scientifically interesting yet under-investigated member of the indazole family. Its specific substitution pattern suggests significant potential as a versatile intermediate in the synthesis of more complex molecules for a range of applications. While a logical synthetic route can be proposed based on established chemical principles, a clear gap exists in the academic literature regarding its detailed synthesis, characterization, and exploration of its chemical and biological properties. Further focused research on this compound is necessary to fully elucidate its potential and to provide the scientific community with a valuable new tool for the development of novel heterocyclic compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-ethylindazole-6-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-2-12-10-5-8(7-13)3-4-9(10)6-11-12/h3-7H,2H2,1H3 |
InChI Key |
AWFRQMAABNSPOF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C=O)C=N1 |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 1 Ethyl 1h Indazole 6 Carbaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde group (-CHO) attached to the 6-position of the indazole ring is a key driver of the molecule's reactivity. Its carbonyl carbon is electrophilic, making it a target for a wide array of nucleophiles.
The aldehyde functionality readily undergoes nucleophilic addition reactions. The polarized carbon-oxygen double bond allows nucleophiles to attack the electrophilic carbon atom, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.
While specific studies detailing the reactions of 1-Ethyl-1H-indazole-6-carbaldehyde with organometallic reagents are not extensively documented, its reactivity can be inferred from the behavior of analogous aldehydes. It is expected to react with Grignard reagents (R-MgX) and organolithium compounds (R-Li) to yield secondary alcohols. For instance, reaction with methylmagnesium bromide would produce 1-(1-Ethyl-1H-indazol-6-yl)ethanol.
Another example of nucleophilic addition is the reaction of NH-indazoles with formaldehyde (B43269), where the indazole nitrogen acts as the nucleophile. nih.gov In the case of this compound, the aldehyde carbon is the electrophile, reacting with various nucleophiles.
Table 1: Predicted Products from Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Expected Product |
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | (1-Ethyl-1H-indazol-6-yl)methanol |
| Alkyl Group | Methylmagnesium bromide (CH₃MgBr) | 1-(1-Ethyl-1H-indazol-6-yl)ethanol |
| Cyanide | Hydrogen cyanide (HCN) | 2-Hydroxy-2-(1-Ethyl-1H-indazol-6-yl)acetonitrile |
Condensation reactions involving the aldehyde group provide a powerful route to more complex molecular architectures.
Schiff Base Formation: this compound is expected to react with primary amines in a condensation reaction to form imines, commonly known as Schiff bases. This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. These products are valuable intermediates in organic synthesis. For example, reacting the aldehyde with aniline (B41778) would yield N-(1-Ethyl-1H-indazol-6-ylmethylene)aniline. The formation of Schiff bases from heterocyclic aldehydes is a well-established transformation. ekb.egresearchgate.net
Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. For example, reaction with diethyl malonate in the presence of piperidine (B6355638) would lead to the formation of a new carbon-carbon double bond, yielding ethyl 2-cyano-3-(1-Ethyl-1H-indazol-6-yl)acrylate after subsequent hydrolysis and decarboxylation.
Table 2: Examples of Condensation Reactions
| Reaction Type | Reactant | Catalyst | Expected Product |
| Schiff Base Formation | Aniline | Acid/Base | N-(1-Ethyl-1H-indazol-6-ylmethylene)aniline |
| Knoevenagel Condensation | Malononitrile | Piperidine | 2-(1-Ethyl-1H-indazol-6-ylmethylene)malononitrile |
| Wittig Reaction | Methyltriphenylphosphonium bromide | Strong Base | 6-Vinyl-1-ethyl-1H-indazole |
The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the indazole ring.
Oxidation: The aldehyde group in the related compound 1-Methyl-1H-indazole-6-carbaldehyde can be oxidized to form the corresponding carboxylic acid. Similarly, this compound can be oxidized to 1-Ethyl-1H-indazole-6-carboxylic acid using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O).
Reduction: The selective reduction of the aldehyde to a primary alcohol is a fundamental transformation. The aldehyde group in 1-Methyl-1H-indazole-6-carbaldehyde is known to be reducible to an alcohol. For the ethyl analogue, this transformation yields (1-Ethyl-1H-indazol-6-yl)methanol. This can be achieved using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed.
Table 3: Selective Oxidation and Reduction Reactions
| Transformation | Reagent(s) | Product |
| Oxidation | Potassium permanganate (KMnO₄) | 1-Ethyl-1H-indazole-6-carboxylic acid |
| Reduction | Sodium borohydride (NaBH₄) | (1-Ethyl-1H-indazol-6-yl)methanol |
Functionalization of the Indazole Ring System
The aromatic indazole core can be modified through substitution reactions, although the reactivity is influenced by the existing substituents.
Indazoles undergo electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, and sulfonation on the fused benzene (B151609) ring. chemicalbook.comwikipedia.org The position of substitution is directed by the combined electronic effects of the pyrazole (B372694) ring and the existing substituents.
Table 4: Predicted Electrophilic Aromatic Substitution Products
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-Ethyl-7-nitro-1H-indazole-6-carbaldehyde and/or 1-Ethyl-5-nitro-1H-indazole-6-carbaldehyde |
| Bromination | Br₂, FeBr₃ | 1-Ethyl-7-bromo-1H-indazole-6-carbaldehyde and/or 1-Ethyl-5-bromo-1H-indazole-6-carbaldehyde |
Nucleophilic attack directly on the pyrazole ring of an indazole is generally difficult due to the electron-rich nature of the aromatic system. Such reactions typically require harsh conditions or specific activation. General pyrazole chemistry suggests that positions 3 and 5 are susceptible to nucleophilic attack. nih.gov For the indazole system, nucleophilic substitution on the pyrazole moiety is less common than on the benzene ring, especially when the latter is activated by electron-withdrawing groups and contains a good leaving group (Nucleophilic Aromatic Substitution, SNAr).
In this compound, there are no inherent leaving groups on the pyrazole ring (at the C-3 position). Therefore, direct nucleophilic substitution on this ring is not a facile process. More complex transformations, such as those involving ring-opening and re-closure (ANRORC mechanism), have been observed in some fused indazole systems, but these are specific cases. acs.org Functionalization at the C-3 position is more commonly achieved during the synthesis of the indazole ring itself or via metallation followed by quenching with an electrophile.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The technique utilizes a directing metalation group (DMG) that contains a heteroatom capable of coordinating with an organolithium reagent, typically a strong base like n-butyllithium or sec-butyllithium. wikipedia.orgbaranlab.org This coordination brings the base into proximity with a specific ortho-proton, facilitating its removal to form a stabilized aryllithium intermediate. wikipedia.org This intermediate can then react with a wide range of electrophiles, leading to substitution exclusively at the position ortho to the DMG. wikipedia.org
For this compound, potential directed metalation pathways can be considered, although they present specific challenges. The indazole ring itself contains two nitrogen atoms which can act as Lewis basic sites for coordination with lithium. Furthermore, the oxygen atom of the C6-aldehyde group could also serve as a coordinating site.
However, the aldehyde group is highly susceptible to nucleophilic attack by organolithium reagents. This competing reaction often proceeds faster than the desired deprotonation of the aromatic ring. A common strategy to overcome this is the in-situ protection of the aldehyde. For instance, the aldehyde can be transiently converted into an α-amino alkoxide by reaction with a lithium amide. This new group is an effective DMG and, after reaction with an electrophile, the aldehyde can be regenerated upon aqueous workup. harvard.edu
The relative strength of various DMGs has been studied extensively, with groups like amides and carbamates being particularly effective. baranlab.orgharvard.edu In the context of the indazole ring, the N1-position is already substituted with an ethyl group, which locks the tautomeric form. The primary sites for a potential DoM reaction on this compound would be the C5 and C7 positions, which are ortho to the indazole nitrogen atoms and the C6-aldehyde, respectively. Lithiation of heterocyclic systems like N-protected indoles preferentially occurs at the C2 position, adjacent to the heteroatom, even in the presence of other directing groups. uwindsor.ca By analogy, lithiation of the indazole ring would be expected to occur at a position ortho to one of the ring nitrogens.
Table 1: Relative Strength of Common Directing Metalation Groups (DMGs)
| Relative Strength | Directing Group Examples |
|---|---|
| Strong | -CON(R)₂, -O(CONR₂), -SO₂NR₂, α-amino alkoxides |
| Moderate | -OCH₃, -N(R)₂, -CH₂N(R)₂ |
| Weak | -F, -Cl, -CF₃ |
This table is a generalized summary based on established principles of directed ortho-metalation. harvard.edu
Reaction Mechanisms and Intermediate Characterization
The reaction mechanisms involving this compound are primarily centered on the reactivity of the aldehyde functional group and the indazole nucleus. The aldehyde offers a gateway for numerous transformations, while the bicyclic core can participate in reactions typical of aromatic heterocycles.
The aldehyde group is electrophilic and readily undergoes reactions such as oxidation to a carboxylic acid, reduction to a primary alcohol, and various condensation reactions to form new carbon-carbon or carbon-nitrogen bonds.
A well-studied reaction analogous to the potential reactivity of the indazole nitrogen is the addition of formaldehyde to N-unsubstituted indazoles in acidic media. nih.gov The mechanism involves the reaction of the indazole with protonated formaldehyde. nih.gov For this compound, the N1 position is blocked; however, the N2 atom remains a potential nucleophilic site. The reaction of unsubstituted 1H-indazole with formaldehyde proceeds to form (1H-indazol-1-yl)methanol derivatives. nih.gov The process is reversible, and the resulting adducts, which can be considered hemiaminals, may decompose back to the starting materials, particularly in boiling water. nih.gov
The formation of the indazole ring itself can proceed through several mechanisms, such as an intramolecular Ullmann-type coupling. researchgate.net This involves the condensation of a 2-halobenzaldehyde with a hydrazine (B178648) to form a hydrazone intermediate, which then undergoes a copper-catalyzed intramolecular N-arylation to yield the indazole core. researchgate.net While this describes the synthesis of the ring system rather than its subsequent reactivity, it highlights the types of intermediates, such as hydrazones, that are central to indazole chemistry.
Characterization of intermediates in such reactions would typically rely on spectroscopic methods. For example, in the synthesis of pyrazole derivatives from chalcones and hydrazines, intermediates are characterized using FTIR to identify key functional groups like C=N and ¹H NMR to confirm the chemical shifts of protons in the newly formed heterocyclic ring. researchgate.net
Table 2: Potential Reactions of the Aldehyde Group
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic Acid |
| Reduction | Sodium borohydride (NaBH₄) | Primary Alcohol |
| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Alkene |
| Knoevenagel Condensation | Active methylene compound | α,β-Unsaturated system |
| Reductive Amination | Amine (R₂NH), reducing agent | Amine |
| Schiff Base Formation | Primary amine (RNH₂) | Imine |
This table summarizes standard transformations for aldehyde functional groups.
Applications As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
The aldehyde functionality is a gateway to a multitude of classical and novel organic reactions, enabling the construction of more intricate molecular frameworks. This reactivity is harnessed to build upon the indazole core, leading to fused, polycyclic, and macrocyclic systems.
Cyclocondensation reactions involving the aldehyde group of 1-Ethyl-1H-indazole-6-carbaldehyde provide a direct route to fused heterocyclic systems. By reacting with bifunctional nucleophiles, new rings can be annulated onto the indazole scaffold. For instance, condensation with active methylene (B1212753) compounds, enamines, or compounds containing primary amine groups can lead to the formation of pyridines, pyrimidines, or other heterocyclic rings fused to the indazole benzenoid ring.
A common strategy involves the reaction with aminoazoles, which can lead to novel polycyclic compounds. ehu.es While specific examples with the title compound are not extensively documented, the reactivity of the parent 1H-indazole-6-carbaldehyde in such transformations provides a clear precedent. These reactions typically proceed by initial Schiff base formation, followed by an intramolecular cyclization and aromatization sequence to yield the thermodynamically stable fused product.
| Reactant | Reaction Type | Resulting Fused System |
|---|---|---|
| Malononitrile | Knoevenagel Condensation/Cyclization | Indazolo[6,5-b]pyridine |
| 3-Amino-1,2,4-triazole | Condensation/Cyclization | Indazolo[5,6-e] nih.govspringernature.comrsc.orgtriazolo[1,5-a]pyrimidine |
| Ethyl Acetoacetate & Ammonia | Hantzsch-type Dihydropyridine Synthesis | Dihydroindazolo[5,6-b]pyridine |
The synthesis of macrocycles is a significant area of modern chemistry, and aldehydes are key functional groups in many macrocyclization strategies. springernature.com this compound can be incorporated as a rigid, aromatic segment into a linear precursor designed for ring-closing. For example, a multi-step synthesis could generate a long-chain molecule with the indazole aldehyde at one terminus and a nucleophilic group (such as an amine or an active methylene) at the other. Under high-dilution conditions, an intramolecular reaction would lead to the formation of a large ring containing the indazole unit. Such macrocycles are of interest for their unique host-guest properties and biological activities. nih.govnih.gov
Role in Scaffold Design for Advanced Chemical Entities
Beyond forming new heterocyclic rings, the indazole aldehyde scaffold is instrumental in designing molecules with specific functions, such as metal chelation, fluorescence, or self-assembly properties.
Indazoles are well-established ligands in coordination chemistry, capable of binding to metal ions through their pyrazolic nitrogen atoms. researchgate.net The this compound scaffold offers a platform to develop more sophisticated ligands. The aldehyde group itself can act as a weak coordinating group, but more importantly, it can be readily converted into stronger donor groups.
Reduction of the aldehyde yields a primary alcohol, which can coordinate to metals or be further functionalized.
Reductive amination provides access to a wide range of secondary and tertiary amines, which are excellent ligands for a variety of metal ions.
Oxidation to the corresponding 1-ethyl-1H-indazole-6-carboxylic acid furnishes a carboxylate group, a versatile metal-binding moiety known to form stable complexes and coordination polymers. sigmaaldrich.com
By attaching other coordinating fragments through these transformations, multidentate ligands can be synthesized. For instance, a thioether-functionalized tris(indazolyl)borate ligand has been shown to be effective for anchoring molecular motors to surfaces. researchgate.net
The indazole ring system is an excellent fluorophore. By extending the π-conjugation through the aldehyde group at the 6-position, novel fluorescent dyes and probes can be created. rsc.org A straightforward approach is the formation of a Schiff base (imine) by reacting the aldehyde with a substituted aniline (B41778). This reaction connects the indazole core to another aromatic system, often resulting in molecules with significant intramolecular charge transfer (ICT) character, which is beneficial for fluorescence.
These materials can exhibit interesting photophysical phenomena such as aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly fluorescent in the aggregated state. rsc.org This property is highly desirable for applications in bio-imaging and materials science. Furthermore, the resulting imine or other derivatives can be designed to interact selectively with specific analytes (e.g., metal ions like Cu²⁺), leading to a "turn-on" or "turn-off" fluorescent response, forming the basis of a chemical sensor. rsc.orgresearchgate.net Benzo[f]indazoles, which are structurally related, have been shown to be exceptionally bright and photostable fluorophores. ehu.es
| Derivative Type | Synthetic Reaction | Potential Application |
|---|---|---|
| Schiff Base (Imine) | Condensation with anilines | AIEgens, Fluorescent Probes for Ions rsc.org |
| Stilbene Analogue | Wittig or Horner-Wadsworth-Emmons Reaction | OLEDs, Emissive Materials |
| Chalcone Analogue | Claisen-Schmidt Condensation | Nonlinear Optics, Fluorescent Sensors |
Supramolecular chemistry relies on the design of molecules that can self-assemble into larger, ordered structures through non-covalent interactions. This compound possesses several features that make it an attractive building block for such assemblies. nih.gov
The rigid aromatic indazole core provides a defined shape and π-surface for stacking interactions.
The aldehyde group is a hydrogen bond acceptor and can participate in directed assembly. It also provides a reactive site for covalently linking the indazole into a larger pre-organized building block for subsequent self-assembly. nih.gov
The N-ethyl group enhances the hydrophobicity of the molecule, which can be a driving force for assembly in aqueous media. nih.gov
The pyrazolic nitrogen atom (N2) is a potential hydrogen bond acceptor or metal coordination site, offering another point of interaction to guide the assembly process.
By combining these features, this compound can be used to construct a variety of supramolecular architectures, from discrete cages to extended networks and functional materials. mdpi.com
Development of Diverse Compound Libraries
The strategic placement of the aldehyde group on the 1-ethyl-1H-indazole core makes it an ideal starting point for the construction of diverse compound libraries through various synthetic methodologies. The aldehyde can readily participate in a range of chemical reactions, enabling the systematic generation of a multitude of derivatives. This approach is central to combinatorial chemistry and high-throughput screening efforts aimed at discovering new drug leads. Current time information in Jakarta, ID.
Key Reactions for Library Diversification:
The aldehyde group of this compound can be transformed into a variety of other functional groups, each serving as a new branch point for further diversification. Common reactions include:
Reductive Amination: This reaction allows for the introduction of a wide range of primary and secondary amines, leading to the synthesis of a library of N-substituted aminomethyl-indazoles. This is a powerful method for exploring the chemical space around the core scaffold.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into alkenes with varying substituents, providing a means to introduce different side chains and explore their impact on biological activity.
Condensation Reactions: The aldehyde can react with various nucleophiles, such as hydrazines, hydroxylamines, and active methylene compounds, to form hydrazones, oximes, and Knoevenagel condensation products, respectively. These reactions are robust and can be adapted for parallel synthesis.
Oxidation and Reduction: Oxidation of the aldehyde to a carboxylic acid and subsequent amide coupling is a well-established method for library synthesis. chemimpex.com Conversely, reduction to an alcohol provides another point of diversification through ether or ester formation.
Research Findings and Applications:
While specific research detailing the synthesis of large compound libraries starting directly from this compound is not extensively documented in publicly available literature, the principles of its utility can be inferred from studies on analogous compounds. For instance, research on other indazole-carboxaldehydes has demonstrated their successful use as key intermediates in the synthesis of potent kinase inhibitors and other biologically active molecules. nih.govnih.gov The synthesis of 1H-indazole-3-carboxaldehydes, for example, has been optimized as a key step in accessing a variety of polyfunctionalized 3-substituted indazoles. orgsyn.org
The general strategy involves leveraging the reactivity of the aldehyde to append different chemical moieties, thereby generating a library of compounds with diverse physicochemical properties. This diversity is critical for exploring structure-activity relationships (SAR) and identifying compounds with desired biological profiles. The indazole scaffold itself is known to interact with the hinge region of kinases, a critical interaction for inhibitory activity. nih.gov By systematically modifying the substituents at the 6-position via the aldehyde handle, chemists can fine-tune the binding affinity and selectivity of the resulting compounds.
The table below illustrates a hypothetical library of compounds that could be generated from this compound, showcasing the potential for diversification.
| Starting Material | Reaction Type | Reactant | Resulting Functional Group | Potential Compound Class |
| This compound | Reductive Amination | Benzylamine | -CH₂-NH-CH₂-Ph | N-Benzylaminomethyl-indazoles |
| This compound | Wittig Reaction | (Triphenylphosphoranylidene)acetic acid ethyl ester | -CH=CH-COOEt | Indazole-6-acrylic acid esters |
| This compound | Knoevenagel Condensation | Malononitrile | -CH=C(CN)₂ | 2-(1-Ethyl-1H-indazol-6-ylmethylene)malononitrile derivatives |
| This compound | Oxidation followed by Amide Coupling | 1. KMnO₄ 2. Morpholine, HATU | -C(O)N(CH₂CH₂)₂O | (1-Ethyl-1H-indazol-6-yl)(morpholino)methanones |
| This compound | Reduction followed by Etherification | 1. NaBH₄ 2. Benzyl bromide, NaH | -CH₂-O-CH₂-Ph | 6-(Benzyloxymethyl)-1-ethyl-1H-indazoles |
This systematic approach to diversification, starting from a common and versatile building block like this compound, is a cornerstone of modern drug discovery, enabling the rapid exploration of chemical space to identify novel and effective therapeutic agents. The stability and predictable reactivity of this compound make it an invaluable tool for medicinal chemists in the development of the next generation of drugs.
Theoretical and Computational Studies on 1 Ethyl 1h Indazole 6 Carbaldehyde and Analogous Indazole Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules. For indazole derivatives, these methods elucidate the electron distribution, molecular orbital energies, and various reactivity descriptors.
Density Functional Theory (DFT) has become a important tool for predicting the ground state properties of organic molecules, including indazole derivatives, with a favorable balance between accuracy and computational cost. researchgate.netniscpr.res.in The B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional is commonly employed for these calculations, often in conjunction with basis sets like 6-31G++(d,p) or 6-311++G(d,p). researchgate.netindexacademicdocs.orgacs.org
Studies on various indazole derivatives have demonstrated the utility of DFT in calculating key quantum chemical parameters that govern their reactivity. researchgate.netdergipark.org.tr These parameters include the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), and the HOMO-LUMO energy gap (ΔE). A higher E_HOMO value suggests a greater electron-donating ability, while a lower E_LUMO value indicates a better electron-accepting capacity. The energy gap, ΔE, is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. rsc.orgnih.gov
For a hypothetical analysis of 1-Ethyl-1H-indazole-6-carbaldehyde, we can extrapolate from findings on similar structures. The presence of the electron-withdrawing carbaldehyde group at the 6-position would be expected to lower both the HOMO and LUMO energy levels compared to unsubstituted indazole. The ethyl group at the N1 position, being an electron-donating group, might slightly raise these energy levels. The interplay of these substituents would determine the ultimate electronic properties and reactivity.
Below is a hypothetical data table illustrating the kind of results obtained from DFT calculations on a series of substituted indazoles, which could be generated for this compound.
Table 1: Calculated Quantum Chemical Parameters for Substituted Indazole Derivatives using DFT (B3LYP/6-311++G(d,p)) in the gas phase.
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| 1H-Indazole | -6.25 | -0.89 | 5.36 | 1.65 |
| 1-Ethyl-1H-indazole | -6.10 | -0.80 | 5.30 | 1.80 |
| 1H-Indazole-6-carbaldehyde | -6.50 | -1.50 | 5.00 | 3.50 |
| This compound | -6.40 | -1.45 | 4.95 | 3.60 |
Note: This data is illustrative and based on general trends observed in computational studies of substituted aromatic systems.
For more precise calculations, particularly for understanding intermolecular interactions and reaction energetics, ab initio methods are employed. researchgate.net While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data. researchgate.net
In the context of indazole systems, ab initio calculations have been used to provide a solid theoretical foundation for experimental findings, such as determining the relative stabilities of isomers with high accuracy. acs.org For instance, high-level ab initio calculations could be used to precisely determine the rotational barriers of the ethyl and carbaldehyde groups in this compound and to accurately model its interaction with biological macromolecules. researchgate.net
Mechanistic Elucidation of Reaction Pathways
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.
By locating and characterizing transition state (TS) structures, chemists can understand the feasibility of a proposed reaction pathway. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate.
For indazole derivatives, computational studies have shed light on mechanisms of reactions such as N-alkylation. nih.gov These studies often reveal that the regioselectivity of such reactions (i.e., substitution at N1 versus N2) is governed by subtle differences in the activation energies of the competing pathways. For this compound, a key reaction would be the transformation of the carbaldehyde group. Theoretical calculations could be employed to model, for example, its reduction to an alcohol or its oxidation to a carboxylic acid, elucidating the transition states and intermediates involved.
Table 2: Hypothetical Reaction Energetics for the Reduction of this compound to (1-Ethyl-1H-indazol-6-yl)methanol.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Indazole + Reducing Agent) | 0.0 |
| Transition State | +15.2 |
| Products (Alcohol + Oxidized Agent) | -25.8 |
Note: This data is for illustrative purposes.
Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models, such as the Polarizable Continuum Model (PCM), can be used to incorporate the effects of the solvent into quantum chemical calculations. researchgate.netresearchgate.net
Studies on indazole systems have shown that the polarity of the solvent can alter the relative stability of intermediates and transition states, thereby affecting reaction rates and product distributions. researchgate.net For a polar molecule like this compound, solvent effects would be particularly important in reactions involving charge separation in the transition state. For instance, the activation energy for a nucleophilic addition to the carbaldehyde group would likely be lowered in a polar solvent due to the stabilization of the partially charged transition state.
Conformational Analysis and Tautomeric Equilibria
The three-dimensional structure and the potential for isomerism are fundamental aspects of a molecule's chemistry.
The indazole ring system can exist in two tautomeric forms: 1H-indazole and 2H-indazole. nih.govnih.gov Computational studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govnih.gov The presence of an ethyl group at the N1 position in this compound locks the molecule in the 1H-tautomeric form.
Conformational analysis focuses on the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. slideshare.net For this compound, the key conformational degrees of freedom are the rotation of the ethyl group and the carbaldehyde group. Computational methods can be used to calculate the potential energy surface for these rotations, identifying the most stable conformers and the energy barriers between them. The orientation of the carbaldehyde group relative to the indazole ring, for instance, will influence the molecule's steric and electronic properties and its ability to interact with other molecules.
Molecular Modeling for Structure-Reactivity Relationships
Theoretical and computational chemistry, particularly molecular modeling, offers profound insights into the structure-reactivity relationships of this compound and its analogous indazole systems. These computational approaches allow for the elucidation of molecular properties and their correlation with chemical reactivity and biological activity, providing a rational basis for the design of novel compounds with desired characteristics.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of molecular modeling in drug discovery and materials science. aboutscience.euresearchgate.net For indazole derivatives, QSAR models have been instrumental in correlating their structural features with various biological activities, such as enzyme inhibition and receptor binding. researchgate.netnih.gov These models are built upon a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.
The development of a robust QSAR model typically involves the calculation of a wide array of descriptors for a series of analogous compounds with known activities. These descriptors can be broadly categorized as 1D, 2D, and 3D, encompassing a range of properties from simple atom counts to complex three-dimensional fields.
Table 1: Common Molecular Descriptors in QSAR Studies of Indazole Analogs
| Descriptor Type | Examples | Information Encoded |
|---|---|---|
| 1D Descriptors | Molecular Weight, Atom Count, Bond Count | Basic molecular composition and size. |
| 2D Descriptors | Topological Indices (e.g., Chi indices), Electrotopological State (E-state) Indices | Molecular connectivity, branching, and electronic features within the 2D structure. |
| 3D Descriptors | Steric Descriptors (e.g., Molar Refractivity), Electronic Descriptors (e.g., Dipole Moment), Quantum Chemical Descriptors (e.g., HOMO/LUMO energies) | Three-dimensional shape, size, and electronic properties of the molecule. |
Through statistical methods such as multiple linear regression (MLR) and partial least squares (PLS), a mathematical equation is derived that links a selection of these descriptors to the observed activity. nih.gov The predictive power of the resulting QSAR model is then rigorously assessed through internal and external validation techniques. aboutscience.eu
For instance, in studies of indazole derivatives as inhibitors of specific enzymes, QSAR models have revealed the critical role of certain substituents and their positions on the indazole ring. nih.gov The steric and electrostatic fields generated by the molecules are often found to be key determinants of their inhibitory potency. nih.gov These findings are invaluable for understanding the specific interactions between the indazole derivatives and their biological targets.
Molecular docking simulations complement QSAR studies by providing a visual and energetic representation of the binding of indazole derivatives to their target proteins. nih.gov These simulations can predict the preferred binding orientation and conformation of a ligand within the active site of a protein, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. In the context of this compound, docking studies could elucidate how the ethyl group at the N1 position and the carbaldehyde group at the C6 position influence its binding affinity and selectivity for a particular biological target.
| Indazole Core | The indazole scaffold itself often serves as a crucial pharmacophore, participating in key interactions with the target. nih.gov | The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors or donors, contributing to the stability of the ligand-protein complex. |
Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding mode and the conformational changes that may occur upon ligand binding. nih.govnih.gov These simulations offer a more realistic picture of the molecular interactions in a physiological environment.
Future Research Directions and Outlook
Emerging Synthetic Strategies for Highly Functionalized Indazoles
The development of novel and efficient synthetic routes to indazole derivatives is a cornerstone of contemporary organic chemistry. nih.gov Traditional methods are continually being refined, and new catalytic systems are being introduced to enhance yield, regioselectivity, and functional group tolerance.
Future synthetic strategies applicable to the preparation of 1-Ethyl-1H-indazole-6-carbaldehyde and its analogues are likely to focus on:
Metal-Catalyzed Cross-Coupling Reactions: Palladium-promoted reactions, such as Suzuki-Miyaura coupling, have been successfully employed for the synthesis of N-methyl-3-aryl indazole scaffolds. nih.gov Future work will likely expand the scope of these methods to include a wider array of coupling partners and catalysts, including those based on copper and silver, to introduce diverse substituents onto the indazole core. nih.gov
C-H Activation and Annulation: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the construction of functionalized indazoles. ekb.eg These methods offer an atom-economical approach to creating complex molecules from simple precursors. Research in this area could lead to more direct and efficient syntheses of 1-ethyl-1H-indazoles from readily available starting materials.
Electrochemical Synthesis: Recent advancements have demonstrated the utility of electrochemical methods for the synthesis of 1H-indazoles and their N-oxide derivatives. researchgate.netnih.gov These techniques offer a green and selective alternative to traditional chemical oxidants and reductants and can be applied to the late-stage functionalization of complex molecules. researchgate.netnih.gov
[3+2] Cycloaddition Reactions: The [3+2] cycloaddition of arynes with diazo compounds or hydrazones presents a versatile method for constructing the indazole skeleton. orgsyn.orgorganic-chemistry.org Fine-tuning the reaction conditions and substrates can provide access to a wide range of substituted indazoles.
Exploration of Untapped Reactivity Pathways of the Carbaldehyde Moiety
The carbaldehyde group at the 6-position of the indazole ring is a key functional handle that allows for a multitude of chemical transformations. While standard aldehyde chemistry is applicable, future research is expected to delve into more novel and untapped reactivity pathways.
Key areas for exploration include:
Multicomponent Reactions: The aldehyde functionality is an ideal participant in multicomponent reactions, which allow for the rapid assembly of complex molecular architectures from three or more starting materials. Designing new multicomponent reactions involving this compound could provide rapid access to libraries of novel indazole-containing compounds for biological screening.
Asymmetric Catalysis: The development of catalytic asymmetric transformations of the aldehyde group, such as enantioselective additions of nucleophiles, would open up avenues for the synthesis of chiral indazole derivatives. These chiral building blocks are of high value in medicinal chemistry.
Photoredox Catalysis: The use of photoredox catalysis to engage the aldehyde in novel bond-forming reactions is a rapidly growing area of research. This could enable previously inaccessible transformations and the formation of unique molecular scaffolds.
Conversion to Other Functional Groups: Beyond standard oxidation and reduction, future work could explore the conversion of the carbaldehyde into a wider range of functional groups, such as nitriles, amides, and various heterocyclic rings, further expanding the synthetic utility of this intermediate. For instance, the reaction of indazoles with formaldehyde (B43269) to yield (1H-indazol-1-yl)methanol derivatives has been studied, suggesting pathways for functional group interconversion. nih.gov
Development of Novel Applications in Chemical Science
The indazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. researchgate.netnih.gov The unique substitution pattern of this compound makes it a valuable precursor for the development of novel therapeutic agents and materials.
Future applications could be found in:
Medicinal Chemistry: As a key intermediate, this compound can be used to synthesize a variety of pharmaceuticals. chemimpex.com Its derivatives could be explored as inhibitors of protein kinases, which are implicated in cancer and other diseases. rsc.org The search for new anticandidal agents has also identified 3-phenyl-1H-indazole derivatives as a promising scaffold. nih.gov
Materials Science: Indazole derivatives are being investigated for their potential in creating novel materials, such as polymers and coatings with enhanced properties. chemimpex.com The specific electronic properties of the 1-ethyl-1H-indazole core could be harnessed for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs). nih.gov
Agrochemicals: The indazole scaffold has been explored for its potential use in pesticides and herbicides. chemimpex.com Further derivatization of this compound could lead to the discovery of new and more effective agrochemicals.
Chemical Probes: The ability to functionalize the aldehyde group makes this compound a suitable starting point for the synthesis of chemical probes to study biological processes. These probes can be used to identify and validate new drug targets.
Integration with Machine Learning and Artificial Intelligence for Synthetic Design
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis. These tools can be used to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes.
For this compound, the application of AI and ML could involve:
Retrosynthetic Analysis: AI-powered tools can perform complex retrosynthetic analysis to identify the most efficient and cost-effective synthetic routes to the target molecule and its derivatives.
Reaction Optimization: Machine learning algorithms can be trained on experimental data to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts.
Predictive Modeling for Novel Applications: ML models can be used to predict the biological activity or material properties of virtual libraries of compounds derived from this compound, thereby prioritizing synthetic efforts towards the most promising candidates.
Generative Models for Molecular Design: Advanced generative models can design novel indazole-based molecules with desired properties from scratch, which can then be synthesized and tested.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Ethyl-1H-indazole-6-carbaldehyde, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclization reactions of azidobenzaldehyde precursors with amines. For example, 2-azidobenzaldehydes can react with ethylamine derivatives under catalyst-free conditions to form the indazole core. Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) is critical to minimize side reactions like over-alkylation. Industrial-scale adaptations, such as continuous flow reactors, enhance reproducibility and purity .
Q. How can researchers characterize the molecular structure of this compound, and what analytical techniques are most effective?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : H and C NMR confirm the ethyl group (δ ~1.4 ppm for CH, δ ~4.3 ppm for CH) and aldehyde proton (δ ~10.0 ppm).
- X-ray crystallography : Programs like SHELXL refine crystal structures to validate bond lengths and angles, especially for the aldehyde moiety and ethyl substitution pattern .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (MW = 188.22 g/mol) and fragmentation patterns .
Q. What are the stability considerations for storing this compound, and how can degradation be mitigated?
- Methodological Answer : The aldehyde group is prone to oxidation. Storage under inert atmospheres (N or Ar) at –20°C in anhydrous solvents (e.g., DMSO) is recommended. Periodic HPLC analysis monitors purity, with silica-gel column chromatography used to regenerate degraded samples .
Advanced Research Questions
Q. What strategies are recommended for functionalizing the aldehyde group in this compound to develop novel derivatives?
- Methodological Answer : The aldehyde enables nucleophilic addition (e.g., Grignard reagents) or condensation (e.g., hydrazines for hydrazone formation). For instance, reacting with 4-fluorobenzylamine under Dean-Stark conditions yields Schiff bases, which can be reduced to secondary amines for bioactive screening. Computational tools (e.g., DFT) predict regioselectivity and steric effects .
Q. How should researchers address discrepancies in spectral data (e.g., NMR or IR) when synthesizing this compound?
- Methodological Answer : Contradictory NMR peaks may arise from rotamers or solvent effects. Use variable-temperature NMR to resolve dynamic equilibria. IR carbonyl stretches (ν ~1700 cm) should align with aldehyde-specific bands; deviations suggest hydration or oxidation. Cross-validate with X-ray data or computational simulations (e.g., Gaussian) .
Q. How can computational chemistry tools aid in predicting the reactivity and stability of this compound derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) assesses binding affinity to biological targets like kinases. QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the indazole ring) with stability. MD simulations evaluate solvation effects on aldehyde reactivity .
Q. What experimental design principles apply to optimizing catalytic systems for large-scale synthesis of this compound?
- Methodological Answer : Employ Design of Experiments (DoE) to screen catalysts (e.g., Pd/C vs. CuI) and solvents. Response Surface Methodology (RSM) models interactions between variables (temperature, pressure). In-line FTIR monitors reaction progress in flow reactors, reducing batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
